1-O-(2-Methoxy-4-hexadecenyl)glycerol
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Overview
Description
1-O-(2-Methoxy-4-hexadecenyl)glycerol is a glycerol derivative known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group and a hexadecenyl chain attached to the glycerol backbone. It has been studied for its role in biological systems and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2-Methoxy-4-hexadecenyl)glycerol typically involves the alkylation of glycerol with a suitable alkylating agent. One common method includes the reaction of glycerol with 2-methoxy-4-hexadecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-O-(2-Methoxy-4-hexadecenyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadecenyl chain to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated glycerol derivatives.
Scientific Research Applications
1-O-(2-Methoxy-4-hexadecenyl)glycerol has been explored for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-O-(2-Methoxy-4-hexadecenyl)glycerol involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by acting on membrane receptors and enzymes. The compound’s effects on lipid metabolism and inflammatory responses are of particular interest in medical research.
Comparison with Similar Compounds
Similar Compounds
1-O-(2-Methoxy-4-heptadecenyl)glycerol: Similar in structure but with a heptadecenyl chain.
1-O-(2-Methoxy-4-octadecenyl)glycerol: Contains an octadecenyl chain instead of hexadecenyl.
Uniqueness
1-O-(2-Methoxy-4-hexadecenyl)glycerol is unique due to its specific chain length and the presence of a methoxy group, which confer distinct physicochemical properties and biological activities. Its specific interactions with cellular components make it a valuable compound for targeted research and applications.
Properties
CAS No. |
16725-33-0 |
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Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-[(Z)-2-methoxyhexadec-4-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23-2)18-24-17-19(22)16-21/h13-14,19-22H,3-12,15-18H2,1-2H3/b14-13- |
InChI Key |
VFDINTHTYMZZND-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CC(COCC(CO)O)OC |
Canonical SMILES |
CCCCCCCCCCCC=CCC(COCC(CO)O)OC |
Origin of Product |
United States |
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